3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Overview
Description
3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a complex structure that includes a quinoline core substituted with a methyl group at the 3-position, a propylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an enolisable ketone under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the propyl group.
2-Phenylquinoline-4-carboxylic acid: Lacks both the methyl and propyl groups.
3-Methylquinoline-4-carboxylic acid: Lacks the phenyl and propyl groups.
Uniqueness
3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the propylphenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-6-14-9-11-15(12-10-14)19-13(2)18(20(22)23)16-7-4-5-8-17(16)21-19/h4-5,7-12H,3,6H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHMSIXCRIVXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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